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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

Cat. No.: B12916210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: As of the date of this publication, a comprehensive search of publicly available

crystallographic databases, including the Cambridge Structural Database (CSDC), reveals no

experimental single-crystal X-ray diffraction data for the parent 2H-pyrrolo[1,2-e]oxadiazine.

This guide, therefore, provides a comparative analysis of two structurally related and

pharmaceutically relevant heterocyclic systems: a pyrrolo[1,2-b]pyridazine derivative and a

pyrrolo[1,2-a]quinoxaline derivative. These examples have been selected to illustrate the

crystallographic data and methodologies relevant to the study of such fused nitrogen-

containing heterocycles.

Introduction
The structural elucidation of novel heterocyclic compounds is paramount in the fields of

medicinal chemistry and materials science. Single-crystal X-ray diffraction remains the gold

standard for determining the precise three-dimensional arrangement of atoms in a molecule,

providing invaluable insights into conformation, stereochemistry, and intermolecular

interactions. This guide presents a comparative overview of the crystallographic data for two

representative pyrrolo-fused heterocyclic systems, offering a valuable resource for researchers

engaged in the design and development of new chemical entities.
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The following tables summarize the key crystallographic parameters for a selected pyrrolo[1,2-

b]pyridazine derivative and a pyrrolo[1,2-a]quinoxaline derivative. This data provides a basis for

understanding the solid-state structures of these important classes of compounds.

Table 1: Crystallographic Data and Structure Refinement Details

Parameter
2-(4-chloro-phenyl)-7-
methylpyrrolo[1,2-
b]pyridazine[1][2]

(E)-1-(Pyrrolo[1,2-
a]quinoxalin-4-yl)-3-(3,4,5-
trimethoxyphenyl)prop-2-
en-1-one[3]

Empirical Formula C₁₄H₁₁ClN₂ C₂₄H₂₀N₂O₄

Formula Weight 242.71 400.43

Temperature (K) 113 Not Reported

Wavelength (Å) 0.71073 (Mo Kα) Not Reported

Crystal System Monoclinic Not Reported

Space Group P2₁/c Not Reported

Unit Cell Dimensions

a (Å) 3.8568(1) Data available from CCDC

b (Å) 11.0690(3) Data available from CCDC

c (Å) 26.4243(7) Data available from CCDC

α (°) 90 Data available from CCDC

β (°) 92.777(1) Data available from CCDC

γ (°) 90 Data available from CCDC

Volume (Å³) 1127.5(1) Data available from CCDC

Z (Molecules per unit cell) 4 Not Reported

Table 2: Selected Bond Lengths and Angles
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Feature
2-(4-chloro-phenyl)-7-
methylpyrrolo[1,2-
b]pyridazine[1][2]

(E)-1-(Pyrrolo[1,2-
a]quinoxalin-4-yl)-3-(3,4,5-
trimethoxyphenyl)prop-2-
en-1-one

Inter-ring C-N bond (Å) Not explicitly stated Not explicitly stated

Inter-ring C-C bond (Å) Not explicitly stated Not explicitly stated

Dihedral angle between fused

rings (°)

The molecule is reported to be

planar.[1][2]

The 3D structure has been

determined and is available for

analysis.[3]

Experimental Protocols
The following provides a generalized methodology for the single-crystal X-ray diffraction

analysis of organic compounds, based on standard practices in the field.

Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. A common

method for growing crystals of organic compounds is slow evaporation from a suitable solvent.

Purification: The compound of interest should be purified to the highest possible degree to

avoid twinning and other crystal defects.

Solvent Selection: A solvent in which the compound has moderate solubility is chosen.

Solvents should be filtered to remove any particulate matter.

Crystallization: The purified compound is dissolved in the chosen solvent to create a near-

saturated solution. The solution is then filtered into a clean crystallization vessel.

Evaporation: The vessel is loosely covered to allow for the slow evaporation of the solvent

over a period of several days to weeks in a vibration-free environment.

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from

the mother liquor.
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Data Collection
Crystal Mounting: A single crystal of appropriate size and quality is selected under a

microscope and mounted on a goniometer head.

Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the

unit cell parameters and the crystal system.

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray

beam. Data collection strategies are optimized to ensure high resolution and completeness

of the dataset.

Structure Solution and Refinement
Data Reduction: The raw diffraction images are processed to integrate the reflection

intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution: The phase problem is solved using direct methods or Patterson methods

to obtain an initial electron density map.

Model Building: An initial molecular model is built into the electron density map.

Structure Refinement: The atomic coordinates and thermal parameters of the model are

refined against the experimental diffraction data using full-matrix least-squares methods.

Validation: The final refined structure is validated using various crystallographic metrics to

ensure its quality and accuracy.

Visualizations
Experimental Workflow for Single-Crystal X-ray
Diffraction
The following diagram illustrates the typical workflow for determining the crystal structure of a

small molecule.
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Caption: A flowchart of the single-crystal X-ray diffraction process.
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Conclusion
While experimental crystallographic data for 2H-pyrrolo[1,2-e]oxadiazine remains elusive, the

comparative analysis of the pyrrolo[1,2-b]pyridazine and pyrrolo[1,2-a]quinoxaline derivatives

presented in this guide offers valuable insights into the structural characteristics of related

heterocyclic systems. The detailed experimental protocols and workflow diagrams provide a

practical resource for researchers undertaking the crystallographic analysis of novel

compounds. It is anticipated that this guide will serve as a useful reference for the design and

structural characterization of new therapeutic agents and functional materials based on these

and other pyrrolo-fused scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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